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Compound of Interest

Compound Name: 3-Bromo-4'-fluorobiphenyl

Cat. No.: B168429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic and

spectrometric data for the characterization of 3-Bromo-4'-fluorobiphenyl (CAS No: 306935-

88-6).[1][2] Due to the limited availability of direct experimental spectra for 3-Bromo-4'-
fluorobiphenyl, this document presents predicted data and data from closely related isomers

to offer valuable insights for researchers. The methodologies for obtaining such data are

detailed to facilitate experimental replication and further investigation.

Molecular Structure
IUPAC Name: 2-bromo-1-fluoro-4-phenylbenzene[1][2] Molecular Formula: C₁₂H₈BrF[1][2][3]

Molecular Weight: 251.10 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 3-Bromo-4'-fluorobiphenyl, both ¹H and ¹³C NMR are critical for confirming the

substitution pattern on the biphenyl core.

¹H NMR (Proton NMR) Data (Predicted)
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The following table summarizes the predicted chemical shifts (δ) for the protons of 3-Bromo-4'-
fluorobiphenyl. These predictions are based on the analysis of related structures such as 3-

bromobiphenyl and other substituted biphenyls.[4][5] The aromatic region (typically δ 7.0-8.0

ppm) will show a complex pattern of multiplets due to spin-spin coupling between adjacent

protons and through-space coupling with the fluorine atom.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constants

(J, Hz)

H-2', H-6' ~ 7.55 - 7.65
Doublet of doublets

(dd)
JH-F ≈ 8.5, JH-H ≈ 8.5

H-3', H-5' ~ 7.10 - 7.20 Triplet (t) JH-H ≈ 8.5

H-2 ~ 7.75 - 7.85 Singlet (s) -

H-4 ~ 7.45 - 7.55 Doublet (d) JH-H ≈ 8.0

H-5 ~ 7.30 - 7.40 Triplet (t) JH-H ≈ 8.0

H-6 ~ 7.60 - 7.70 Doublet (d) JH-H ≈ 8.0

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact values

can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13) Data (Predicted)
The ¹³C NMR spectrum will provide information on the number and electronic environment of

the carbon atoms. The presence of bromine and fluorine will significantly influence the chemical

shifts of the directly attached carbons and those in close proximity. The predicted chemical

shifts are based on data from related compounds like 3-bromobiphenyl.[6]
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 ~ 140 - 142

C-2 ~ 130 - 132

C-3 ~ 122 - 124 (C-Br)

C-4 ~ 131 - 133

C-5 ~ 128 - 130

C-6 ~ 126 - 128

C-1' ~ 136 - 138 (d, JC-F ≈ 3 Hz)

C-2', C-6' ~ 128 - 130 (d, JC-F ≈ 8 Hz)

C-3', C-5' ~ 115 - 117 (d, JC-F ≈ 21 Hz)

C-4' ~ 161 - 163 (d, JC-F ≈ 245 Hz)

Note: Chemical shifts are referenced to the solvent peak. The carbon attached to fluorine (C-4')

will appear as a doublet with a large coupling constant, and other carbons in the fluorinated

ring will also show smaller C-F couplings.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Bromo-4'-fluorobiphenyl is expected to show characteristic absorption bands

for aromatic C-H, C=C, C-F, and C-Br bonds. The data below is predicted based on the typical

vibrational frequencies of substituted aromatic compounds.[7]
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

Aromatic C=C Stretch 1600 - 1450 Medium to Strong

C-F Stretch 1250 - 1100 Strong

C-Br Stretch 700 - 500 Medium to Strong

Out-of-plane C-H Bending 900 - 675 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

For 3-Bromo-4'-fluorobiphenyl, high-resolution mass spectrometry (HRMS) is crucial for

confirming the molecular formula.[8]

Ion Predicted m/z Notes

[M]⁺ 249.9793 Molecular ion with ⁷⁹Br

[M+2]⁺ 251.9773

Isotopic peak due to ⁸¹Br

(approx. 97.9% abundance

relative to ⁷⁹Br)

[M+H]⁺ 250.9872 Protonated molecule

[M+Na]⁺ 272.9691 Sodium adduct

Note: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with

nearly equal intensities.[3]

Experimental Protocols
NMR Spectroscopy
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A sample of 3-Bromo-4'-fluorobiphenyl (5-10 mg) is dissolved in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9] The spectra are recorded

on a 400 MHz or higher field NMR spectrometer.[10] For ¹H NMR, the spectral width is typically

set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common. Chemical

shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[11]

IR Spectroscopy
For a solid sample, an Attenuated Total Reflectance (ATR) FT-IR spectrum can be obtained by

placing a small amount of the solid directly on the ATR crystal.[12] Alternatively, a KBr pellet

can be prepared by grinding a small amount of the sample with dry potassium bromide and

pressing the mixture into a thin disk.[13][14] The spectrum is typically recorded from 4000 to

400 cm⁻¹.[15]

Mass Spectrometry
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

[16] The solution is then introduced into the mass spectrometer, typically using an electrospray

ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for soft ionization to

observe the molecular ion.[17][18] High-resolution mass spectra (HRMS) are obtained using a

time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[19]

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric

analysis of a chemical compound like 3-Bromo-4'-fluorobiphenyl.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b168429?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11388578/
https://pubs.acs.org/doi/10.1021/jp004314k
https://sites.bu.edu/cheminst/files/2021/06/CICNMR_basicconcepts.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/521063
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.slideshare.net/slideshow/sampling-of-solids-in-ir-spectroscopy/37947737
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://experiments.springernature.com/techniques/mass-spectrometry
https://pubs.acs.org/doi/10.1021/acs.analchem.9b02681
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/product/b168429?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic & Spectrometric Analysis Data Interpretation

Final Confirmation

3-Bromo-4'-fluorobiphenyl

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural Elucidation

Purity Assessment

Confirmed Structure

Click to download full resolution via product page

Caption: Workflow for the characterization of 3-Bromo-4'-fluorobiphenyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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